molecular formula C21H25ClN4O2 B243863 N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide

Numéro de catalogue B243863
Poids moléculaire: 400.9 g/mol
Clé InChI: ANHAFIPLRDZBJJ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide, also known as TAK-659, is a novel small molecule inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a key role in B-cell receptor signaling and is a promising target for the treatment of B-cell malignancies.

Mécanisme D'action

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide is a selective inhibitor of BTK, which plays a critical role in B-cell receptor signaling. BTK is activated upon binding to the B-cell receptor, leading to the activation of downstream signaling pathways, including the PI3K/AKT and NF-κB pathways. N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide binds to the ATP-binding site of BTK, preventing its activation and downstream signaling. This leads to the inhibition of B-cell proliferation and survival, and induction of apoptosis.
Biochemical and Physiological Effects:
N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has been shown to have potent antitumor activity in preclinical models of B-cell malignancies. In vitro studies have demonstrated that N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide inhibits B-cell proliferation and survival, and induces apoptosis. In vivo studies have shown that N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide reduces tumor growth and prolongs survival in B-cell malignancy xenograft models. N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has also been shown to inhibit the production of cytokines and chemokines that promote tumor growth and survival.

Avantages Et Limitations Des Expériences En Laboratoire

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and administered in vitro and in vivo. It has potent and selective activity against BTK, which is a promising target for the treatment of B-cell malignancies. However, N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has some limitations for lab experiments. It has a relatively short half-life, which may limit its efficacy in vivo. It may also have off-target effects on other kinases, which may affect its specificity and safety.

Orientations Futures

There are several future directions for the development of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide. First, clinical trials are ongoing to evaluate the safety and efficacy of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide in patients with B-cell malignancies. Second, combination therapies with other targeted agents, such as PI3K inhibitors, may enhance the antitumor activity of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide. Third, the development of more potent and selective BTK inhibitors may improve the efficacy and safety of BTK inhibition in B-cell malignancies. Fourth, the identification of biomarkers of response to BTK inhibitors may improve patient selection and treatment outcomes. Finally, the development of N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide for the treatment of other diseases, such as autoimmune disorders, may expand its therapeutic potential.

Méthodes De Synthèse

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the preparation of intermediate compounds, which are then coupled to form the final product. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature.

Applications De Recherche Scientifique

N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has been extensively studied in preclinical models of B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). In vitro studies have shown that N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide inhibits BTK activity and downstream signaling pathways, leading to the induction of apoptosis in B cells. In vivo studies have demonstrated that N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}nicotinamide has potent antitumor activity in B-cell malignancy xenograft models.

Propriétés

Formule moléculaire

C21H25ClN4O2

Poids moléculaire

400.9 g/mol

Nom IUPAC

N-[3-chloro-4-[4-(3-methylbutanoyl)piperazin-1-yl]phenyl]pyridine-3-carboxamide

InChI

InChI=1S/C21H25ClN4O2/c1-15(2)12-20(27)26-10-8-25(9-11-26)19-6-5-17(13-18(19)22)24-21(28)16-4-3-7-23-14-16/h3-7,13-15H,8-12H2,1-2H3,(H,24,28)

Clé InChI

ANHAFIPLRDZBJJ-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl

SMILES canonique

CC(C)CC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CN=CC=C3)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.